Home > Products > Screening Compounds P85169 > 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine -

1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Catalog Number: EVT-4663870
CAS Number:
Molecular Formula: C17H20N6O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    MK-8033 (1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide)

    • Compound Description: MK-8033 is a potent and specific dual inhibitor of the c-Met and Ron protein kinases. [] It exhibits preferential binding to the activated kinase conformation and has demonstrated full inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []

    ADX47273 (S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone)

    • Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). [] Preclinical studies have shown ADX47273 to possess antipsychotic-like and procognitive activities. []
    • Relevance: ADX47273 and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine share a 1,2,4-oxadiazole ring, a heterocycle known for its pharmaceutical applications. [] This structural similarity suggests potential overlapping biological activities, although their core structures and target receptors differ.

    (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It displays nanomolar inhibition of MET kinase activity and exhibits robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
    • Relevance: Similar to 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine, AMG 337 contains a 1-methyl-1H-pyrazol-4-yl group. [] The presence of this shared moiety suggests that both compounds may exhibit similar binding affinities or interact with related biological targets, despite their overall structural differences.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    • Compound Description: This compound, synthesized via a multi-step procedure, has been evaluated for its inhibitory potency against specific kinases with a rare cysteine in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
    • Relevance: Sharing the 1-methyl-1H-pyrazol-4-yl group with 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine, this compound highlights the significance of this moiety in interacting with kinase targets. [] The presence of the pyrazole ring in various biologically active compounds emphasizes its versatility in medicinal chemistry.

    4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

    • Compound Description: This compound is a close analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90α and HSP90β). [] TAS-116 displays oral availability in mice and exhibits potent antitumor effects. []
    • Relevance: The presence of the 1-methyl-1H-pyrazol-4-yl substituent in both this HSP90 inhibitor and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine suggests a potential role for this group in binding to specific targets or influencing biological activity. []

    N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea (MPM)

    • Compound Description: MPM is a potent and selective CCK1 receptor antagonist with an IC50 of 25 nM. [, ] It exhibits anxiolytic and antidepressant-like effects in animal models, and enhances the analgesic effects of morphine. [, ]
    • Relevance: MPM and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine share a substituted pyrazole ring, a common pharmacophore found in various bioactive molecules. [, ] Though their overall structures differ, the presence of this shared moiety may indicate similarities in their binding properties or interactions with specific biological targets.

    N-(3-oxo- 2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP)

    • Compound Description: MPP is a mixed CCK antagonist, displaying binding affinity for both CCK1 and CCK2 receptors with an IC50 of 25 nM. [] In vivo studies have shown that MPP possesses antidepressant-like effects and can reverse stress-induced dendritic atrophy in hippocampal neurons. []
    • Relevance: Both MPP and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine contain a substituted pyrazole ring within their structures. [] This shared feature might suggest similarities in their binding interactions or pharmacological profiles, although further investigations are needed to confirm any direct relationship.

    5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

    • Compound Description: This N-hetorocyclic ligand forms complexes with transition metals, some of which show promising antimicrobial, antimycobacterial, and cytotoxic activities. []
    • Relevance: Like 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine, this compound features a substituted pyrazole ring. [] The presence of this common pharmacophore suggests potential similarities in their binding affinities or biological activities.

    5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives

    • Compound Description: These derivatives, designed to target the tobacco mosaic virus (TMV) PC protein, have shown promising anti-TMV activity in both in vivo and in vitro studies. []
    • Relevance: This class of compounds and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine share a substituted pyrazole ring, a common structural motif in biologically active molecules. [] This shared feature highlights the versatility of pyrazole-containing compounds in medicinal chemistry and suggests potential commonalities in their interactions with biological targets.

    N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    • Compound Description: SAR216471 is a potent, reversible, and directly acting P2Y12 antagonist, with potential as a backup for clopidogrel. [] It demonstrates potent in vivo antiplatelet and antithrombotic activities. []
    • Relevance: SAR216471 and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine share a substituted pyrazole ring. [] Although their structures differ significantly, the presence of this common pharmacophore highlights the importance of pyrazole derivatives in medicinal chemistry and their potential for interacting with various biological targets.

    3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    • Compound Description: APD791 is a novel, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent activity on platelets and vascular smooth muscle. [] It exhibits oral bioavailability and generates two active metabolites. []
    • Relevance: APD791 and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine both contain a substituted pyrazole ring, which is a frequently encountered motif in medicinal chemistry. [] The presence of this shared structural feature underscores the potential of pyrazole-containing compounds for developing new therapeutic agents.

    (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

    • Compound Description: This compound serves as the active ingredient in a granular composition designed for pharmaceutical preparations. [, ] The composition includes different forms of the active ingredient, including HCl Form 1, amorphous HCl, and amorphous free base. [, ]
    • Relevance: Both this compound and 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine incorporate heterocyclic ring systems, emphasizing the significance of such structures in pharmaceutical research. [, ] Although their exact structures differ, the shared presence of heterocycles indicates their potential for interacting with biological targets and influencing physiological processes.

Properties

Product Name

1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

IUPAC Name

N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c1-4-9-23-11-15(13(2)20-23)10-22(3)12-16-19-17(21-24-16)14-5-7-18-8-6-14/h4-8,11H,1,9-10,12H2,2-3H3

InChI Key

IUOQQXRUCVLRMT-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)CC2=NC(=NO2)C3=CC=NC=C3)CC=C

Canonical SMILES

CC1=NN(C=C1CN(C)CC2=NC(=NO2)C3=CC=NC=C3)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.